
Colestipol hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Colestid, also known as Colestipol, is a bile acid sequestrant . Its primary targets are the bile acids present in the intestine .
Mode of Action
Colestid forms a soluble complex after binding to bile acids in the intestine . This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver . The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .
Biochemical Pathways
The binding of Colestid to bile acids in the intestine leads to the formation of an insoluble complex that is excreted in the feces . This process increases the fecal loss of bile acid-bound low-density lipoprotein (LDL) cholesterol . The reduction in bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the overall cholesterol level .
Pharmacokinetics
Colestid predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism . The resultant lack of systemic exposure means the medication generally demonstrates very few adverse effects inside the body .
Result of Action
The primary result of Colestid’s action is the reduction of elevated serum total and low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia . By binding to bile acids in the intestine and increasing their excretion, Colestid reduces the overall level of cholesterol in the body .
Action Environment
Colestid’s action is influenced by the environment within the gastrointestinal tract. Its effectiveness can be limited in patients who take complicated medication regimens, experience constipation or biliary obstruction, etc., due to its physical effects on the gut . Furthermore, Colestid’s ability to bind to bile acids and reduce cholesterol levels can be affected by the patient’s diet and other lifestyle factors .
Preparation Methods
Colestid is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin. The reaction involves the formation of a high molecular weight basic anion-exchange copolymer. The resulting product is an insoluble, hygroscopic resin that swells when suspended in water or aqueous fluids .
Chemical Reactions Analysis
Colestid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride anions in colestipol hydrochloride can be replaced by other anions with a greater affinity for the resin.
Complex Formation: Colestid binds bile acids in the intestine, forming a complex that is excreted in the feces.
Common reagents and conditions used in these reactions include water or aqueous fluids for suspension and various anions for substitution reactions. The major products formed from these reactions are the bile acid-colestid complexes that are excreted in the feces .
Scientific Research Applications
Clinical Applications
-
Hypercholesterolemia Management
- Colestipol hydrochloride is indicated as an adjunct therapy to diet for reducing elevated serum total and low-density lipoprotein cholesterol in patients who do not respond adequately to dietary changes .
- A study involving 66 hypercholesterolemic patients demonstrated that a dosage of 10 g taken twice daily resulted in an average serum cholesterol reduction of 19% compared to placebo .
-
Combination Therapy
- In patients with heterozygous familial hypercholesterolemia, this compound has been effectively combined with nicotinic acid to further lower serum cholesterol and triglyceride levels while increasing high-density lipoprotein cholesterol levels .
- Preliminary evidence suggests that this compound may have an additive effect when used alongside lovastatin, enhancing the overall lipid-lowering impact .
-
Potential Use in Other Conditions
- Although primarily used for hypercholesterolemia, this compound has been investigated for its effects on conditions like diarrhea-predominant irritable bowel syndrome (IBS). However, findings suggest limited efficacy in preventing radiation-induced diarrhea due to side effects associated with the drug .
Side Effects and Considerations
The most common side effect reported during clinical trials is constipation, with some patients experiencing mild gastrointestinal discomfort. No significant systemic reactions were noted; however, slight elevations in serum alkaline phosphatase were observed during therapy .
Data Table: Summary of Clinical Studies
Case Studies
Several clinical trials have investigated the efficacy of this compound:
- LRC-CPPT Study : This long-term study assessed the impact of cholestipol (similar mechanism) on coronary heart disease outcomes. It found a 19% reduction in coronary heart disease death and non-fatal myocardial infarction rates among treated subjects over seven years compared to placebo .
- Combination Therapy Trials : In trials combining this compound with nicotinic acid or lovastatin, researchers noted improved lipid profiles and potential normalization of serum lipid values among participants not responding adequately to monotherapy .
Comparison with Similar Compounds
Colestid is often compared with other bile acid sequestrants such as cholestyramine and colesevelam. While all three compounds function by binding bile acids in the intestine, colestid is unique in its specific copolymer structure and its particular efficacy in reducing low-density lipoprotein cholesterol levels .
Cholestyramine: Another bile acid sequestrant used to lower cholesterol levels and treat pruritus associated with cholestatic disease.
Colesevelam: A newer bile acid sequestrant with a similar mechanism of action but different chemical structure and potentially fewer gastrointestinal side effects.
Colestid’s uniqueness lies in its specific copolymer structure, which provides distinct binding properties and efficacy in lowering low-density lipoprotein cholesterol levels .
Biological Activity
Colestipol hydrochloride is a bile acid sequestrant primarily used to manage hypercholesterolemia. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of various studies, demonstrating its role in cholesterol metabolism and cardiovascular risk reduction.
This compound functions by binding bile acids in the intestinal lumen, forming insoluble complexes that are excreted in feces. This process leads to a reduction in the enterohepatic circulation of bile acids, which in turn stimulates the liver to convert more cholesterol into bile acids. Consequently, this results in:
- Increased hepatic uptake of LDL : The reduction in bile acids prompts an increase in low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL from circulation.
- Lower serum cholesterol levels : Clinical studies have shown that colestipol can significantly reduce total and LDL cholesterol levels, with reported decreases of approximately 19% to 23% over extended treatment periods .
Pharmacokinetics
Colestipol is characterized by its high molecular weight and hydrophilic nature, rendering it virtually insoluble in water (99.75%). This property ensures that it remains within the gastrointestinal tract and is not absorbed systemically:
- Absorption : Less than 0.17% of a single dose is excreted in urine, indicating minimal systemic absorption .
- Half-life : Colestipol does not have a traditional half-life due to its non-systemic action; its effects are confined to the gastrointestinal lumen.
- Elimination : It is eliminated primarily through fecal excretion after binding with bile acids .
Clinical Efficacy
Numerous studies have evaluated the effectiveness of this compound in lowering cholesterol levels and its long-term safety profile:
Case Study Summary
Study Type | Participants | Treatment Duration | Cholesterol Reduction | Side Effects |
---|---|---|---|---|
Randomized Controlled Trial | 66 hypercholesterolemic patients | 5 years | Average 19% decrease in serum cholesterol | Constipation reported by 6 patients |
Long-term Follow-up | 21 patients (age 44-59) | 5 years | 19% first year, 23% second to fifth year | Only constipation noted |
Multicenter Study | Various clinics | 7 years (LRC-CPPT) | Significant reduction in coronary heart disease events | Minimal adverse effects |
In a randomized design study involving 66 hypercholesterolemic patients, this compound at a dose of 10 g twice daily resulted in a significant average decrease of 19% in serum cholesterol compared to placebo . In another long-term study, patients maintained consistent reductions over five years, reinforcing its efficacy as a lipid-lowering agent .
Biological Activity and Lipoprotein Effects
Colestipol not only lowers LDL cholesterol but also has implications for other lipoproteins:
- Increased LpAI Levels : Treatment with colestipol has been associated with an increase in lipoprotein LpAI, which plays a role in promoting cholesterol efflux from cells. This effect suggests potential antiatherogenic properties despite minimal changes observed in HDL cholesterol levels .
- Impact on Cardiovascular Events : While direct evidence linking colestipol use to reduced rates of coronary heart disease is limited, analogous studies with other bile acid sequestrants indicate a potential benefit in reducing cardiovascular events .
Adverse Effects
The most commonly reported side effect of this compound is gastrointestinal discomfort, particularly constipation. Other potential adverse effects include:
Properties
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNVJDWUAPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190737 | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-41-5, 37296-80-3 | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4961-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37296-80-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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